2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-ethoxyphenyl)acetamide
Description
This compound features a piperidine ring substituted at the 1-position with a benzenesulfonyl group and at the 2-position with an acetamide moiety linked to a 4-ethoxyphenyl group. The acetamide bridge serves as a flexible linker, common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-19-13-11-17(12-14-19)22-21(24)16-18-8-6-7-15-23(18)28(25,26)20-9-4-3-5-10-20/h3-5,9-14,18H,2,6-8,15-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMOOMAZEUNGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, using reagents such as phenylsulfonyl chloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through an etherification reaction, using 4-ethoxyphenol and suitable catalysts.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, using acetic anhydride or similar reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and similarities with related compounds:
| Compound Name (Source) | Aryl Substituent | Sulfonyl/Ring System | Molecular Weight (g/mol) | Notable Properties/Activities |
|---|---|---|---|---|
| Target Compound | 4-ethoxyphenyl | Benzenesulfonyl-piperidine | ~413.5* | High lipophilicity; potential CNS activity |
| 2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (Ev4) | 4-methoxyphenyl | 4-Methylpiperidinylsulfonyl | 352.5 | Reduced steric hindrance vs. benzenesulfonyl |
| N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (Ev13) | 4-fluorophenyl | Tosyl-piperazine | ~435.5* | Enhanced metabolic stability; piperazine increases basicity |
| Ocfentanil (Ev9) | 2-fluorophenyl | Methoxy-piperidine (no sulfonyl) | 352.5 | Opioid agonist activity; phenylethyl group critical for µ-receptor binding |
*Calculated based on molecular formulas (C21H25N2O4S for target compound; C20H22FN3O3S for Ev13).
Key Observations:
- Sulfonyl Groups : The benzenesulfonyl group in the target compound introduces bulkier steric effects compared to tosyl (Ev13) or methylpiperidinylsulfonyl (Ev4), which may influence selectivity in enzyme inhibition .
- Ring Systems : Piperidine (target compound, Ev4, Ev9) vs. piperazine (Ev13) alters basicity and hydrogen-bonding capacity. Piperazine’s additional nitrogen may improve solubility but reduce membrane permeability .
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound classified as a piperidine derivative. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure features a benzenesulfonyl group attached to a piperidine ring and an ethoxyphenylacetamide moiety, which may contribute to its diverse biological effects.
Chemical Structure and Properties
- Molecular Formula : C21H26N2O4S
- IUPAC Name : this compound
- CAS Number : 1021074-14-5
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Benzenesulfonyl Group : Accomplished by reacting the piperidine derivative with benzenesulfonyl chloride in the presence of a base.
- Formation of the Ethoxyphenylacetamide Moiety : Synthesized by reacting 4-ethoxyaniline with acetic anhydride.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related piperidine derivatives can inhibit the growth of various microbial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated against different cancer cell lines, showing dose-dependent inhibition of cell proliferation. The mechanism is thought to involve apoptosis induction and modulation of signaling pathways related to cell growth and survival.
Neurological Implications
Given its structural similarities to known neuroactive compounds, there is ongoing research into the potential anticonvulsant activity of this compound. Animal model studies have indicated that derivatives with similar piperidine structures exhibit protective effects against seizures, suggesting a possible therapeutic role in epilepsy management.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, influencing physiological responses.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Signaling Pathway Modulation : The compound may alter signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxyphenyl)acetamide | Structure | Moderate anticancer activity |
| 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide | Structure | Significant antimicrobial effects |
| 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide | Structure | Potential neuroprotective properties |
The presence of the ethoxy group in the compound's structure may enhance its solubility and stability compared to other derivatives, influencing its interaction with biological targets.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that related compounds exhibited complete growth inhibition against Staphylococcus aureus and Aspergillus niger, highlighting their potential as antibacterial agents.
- Anticancer Activity : In vitro tests showed that certain derivatives induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics.
- Anticonvulsant Research : Animal studies revealed that derivatives provided protection in seizure models at specific dosages, suggesting their potential utility in epilepsy treatment.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for preparing 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-ethoxyphenyl)acetamide?
- Methodology :
- Step 1 : React a piperidine derivative (e.g., 2-piperidinemethanol) with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Step 2 : Couple the sulfonylated piperidine with an N-(4-ethoxyphenyl)acetamide precursor via nucleophilic acyl substitution. Use coupling agents like EDCI/HOBt in anhydrous dichloromethane .
- Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) and optimize temperature (40–60°C) to suppress side reactions (e.g., over-sulfonylation) .
Q. Which spectroscopic techniques are essential for structural validation and purity assessment?
- Techniques :
- NMR : Assign peaks for the benzenesulfonyl group (δ 7.5–8.0 ppm, aromatic protons), piperidine (δ 1.5–3.0 ppm, CH₂ groups), and acetamide (δ 2.1 ppm, CH₃) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (expected m/z: ~443) and fragmentation patterns matching the sulfonamide and acetamide moieties .
- IR : Validate sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. What initial biological screening approaches are recommended to evaluate its bioactivity?
- Assays :
- Enzyme Inhibition : Test against serine proteases (e.g., trypsin) or kinases using fluorogenic substrates. The sulfonamide group may chelate catalytic metal ions .
- Cellular Viability : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay to assess cytotoxicity .
- Receptor Binding : Use radioligand displacement assays (e.g., GPCR targets) due to the compound’s piperidine scaffold .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assay systems?
- Approach :
- Dose-Response Curves : Compare IC₅₀ values in cell-free vs. cellular assays to identify off-target effects (e.g., membrane permeability limitations) .
- Molecular Dynamics (MD) Simulations : Model interactions between the benzenesulfonyl group and target pockets to explain differential binding affinities .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide) to isolate substituent-specific effects .
Q. What strategies enhance synthetic yield while minimizing side products?
- Key Strategies :
- Chemoselective Sulfonylation : Use bulky bases (e.g., 2,6-lutidine) to favor mono-sulfonylation over di-substitution .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce hydrolysis of the acetamide group .
- Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. How does the sulfonamide group influence target binding, and what computational methods validate these interactions?
- Mechanistic Insights :
- The sulfonamide’s S=O groups form hydrogen bonds with catalytic residues (e.g., histidine in enzymes) or coordinate metal ions (e.g., Zn²⁺ in metalloproteases) .
- Validation Tools :
- Docking Studies (AutoDock Vina) : Simulate binding poses in targets like carbonic anhydrase .
- QM/MM Calculations : Analyze electronic interactions between the sulfonyl group and active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
